molecular formula C6H9N3O2 B2491341 methyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate CAS No. 2489342-76-7

methyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate

Cat. No. B2491341
CAS RN: 2489342-76-7
M. Wt: 155.157
InChI Key: ZQZMLNHVAVSFGW-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate is a compound of interest due to its versatile chemical and physical properties, which make it a valuable building block in organic synthesis. Its structure enables a variety of chemical reactions, contributing to the synthesis of numerous heterocyclic compounds.

Synthesis Analysis

The compound can be synthesized through various chemical pathways, often involving the treatment of precursor molecules with specific reagents to introduce or modify functional groups. For instance, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been synthesized by reacting 4 with ethyl 2-cyano-3,3-dimethylthioacrylate, demonstrating one of the synthetic approaches to similar compounds (Minga, 2005).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, reveals detailed insights into the arrangement of atoms within the compound. For example, studies on related compounds highlight the importance of hydrogen bonding in determining the molecular conformation and crystalline structure (Portilla et al., 2007).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic substitution and condensation reactions, due to the presence of reactive amino and carboxylate groups. These reactions enable the synthesis of diverse heterocyclic compounds, as demonstrated in the synthesis of d10 metal coordination polymers (Cheng et al., 2017).

Mechanism of Action

properties

IUPAC Name

methyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(6(10)11-2)8-9-5(3)7/h1-2H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZMLNHVAVSFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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